Intrinsic defect processes and O migration in PrBa(Co/Fe)2O5.5
Journal of Materials Chemistry A Pub Date: 2016-02-10 DOI: 10.1039/C5TA06858D
Abstract
New mixed ion-electron conductors are desired to lower the operating temperature of solid oxide fuel cells. The O Frenkel energy and migration of O ions in PrBa(Co/Fe)2O5.5 are studied for this purpose by density functional theory. The electronic structure and charge redistribution during defect formation are analyzed. We demonstrate that Co → Fe substitution strongly affects the formation of defects and consequently the O migration. The low O Frenkel energy points to a high concentration of O vacancies. The migration of the O ions shows a distinct anisotropy.
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